molecular formula C6H7ClN2 B053079 2-Chloro-5-ethylpyrimidine CAS No. 111196-81-7

2-Chloro-5-ethylpyrimidine

Cat. No.: B053079
CAS No.: 111196-81-7
M. Wt: 142.58 g/mol
InChI Key: BGLLZQRUXJGTAD-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylpyrimidine is an organic compound with the molecular formula C6H7ClN2. It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. This compound is characterized by the presence of a chlorine atom and an ethyl group attached to a pyrimidine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-ethylpyrimidine can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-methylpyrimidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 5-ethylpyrimidine. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-ethylpyrimidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylpyrimidine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chlorine and ethyl groups on the pyrimidine ring can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyrimidine
  • 2-Chloro-5-nitropyrimidine
  • 2-Chloro-5-fluoropyrimidine

Uniqueness

2-Chloro-5-ethylpyrimidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds like 2-Chloro-5-methylpyrimidine, which has a methyl group instead of an ethyl group .

Properties

IUPAC Name

2-chloro-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLLZQRUXJGTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393769
Record name 2-Chloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111196-81-7
Record name 2-Chloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-ethylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the choice of base important in the synthesis of GW693085 from 2-chloro-5-ethylpyrimidine?

A1: The synthesis of GW693085 involves a crucial step where this compound undergoes a chloro-displacement reaction with 2-methyl-2-phenylpropanamine in the presence of an acid catalyst []. This reaction generates hydrochloric acid (HCl) as a byproduct. The research highlights a "unique buffering effect" of certain bases, particularly diisopropylethylamine (i-Pr2NEt) and calcium carbonate (CaCO3), during this reaction [].

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